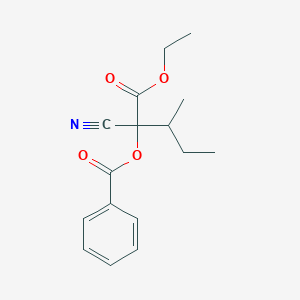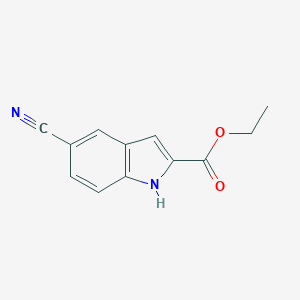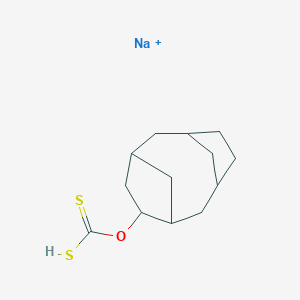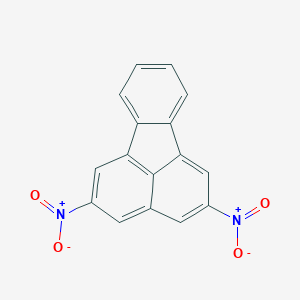
2,5-Dinitrofluoranthene
Übersicht
Beschreibung
2,5-Dinitrofluoranthene is a chemical compound with the molecular formula C16H8N2O4 . It is used in various applications and is available for purchase from several chemical suppliers.
Molecular Structure Analysis
The molecular structure of 2,5-Dinitrofluoranthene consists of a fluoranthene core with two nitro groups attached at the 2nd and 5th carbon atoms . The molecular weight is 292.246 Da .Wissenschaftliche Forschungsanwendungen
Mutagenicity and DNA Damage:
- Nakagawa et al. (1987) reported that Dinitrofluoranthene (DNF) is a potent mutagen, causing DNA damage in Bacillus subtilis and Salmonella typhimurium, highlighting its utility as a powerful mutagen for high-performance liquid chromatography (Nakagawa et al., 1987).
Mass Spectrometry and Fragmentation Pathways:
- Ramdahl et al. (1988) explored the electron impact mass spectra of di- and trinitrofluoranthenes, including 2,5-Dinitrofluoranthene, revealing unique fragmentation pathways, particularly in ortho-substituted and peri-substituted nitrofluoranthenes (Ramdahl et al., 1988).
Environmental Chemistry and Mutagenic Compounds Formation:
- Inazu et al. (1996) showed that particle-associated fluoranthene can form mutagenic nitrofluoranthenes in the NO2-O3-O2 system, with varying yields and distributions depending on the support type used (Inazu, Kobayashi, & Hisamatsu, 1996).
Carcinogenicity in Animal Studies:
- A study by Tokiwa et al. (1990) identified dinitrofluoranthene as carcinogenic in rat lung, a substance found in small amounts in the incomplete combustion of fossil fuels (Tokiwa et al., 1990).
Analytical Chemistry in Antibiotic Analysis:
- Bronov et al. (1981) noted that the 2,5-DNP reaction in DMSO is effective for determining amines and amino sugars in polyenic antibiotics, with selectivity for mycosamine (Bronov et al., 1981).
Potential Use in Dye Chemistry:
- Camiolo et al. (2003) found that the 3,5-dinitrophenyl derivative of pyrrole 2,5-diamide shows a deep blue color when deprotonated in the presence of fluoride, indicating its potential use in fluoride-sensitive dyes (Camiolo, Gale, Hursthouse, & Light, 2003).
Chemical Synthesis and Structural Characterization:
- Wen and Rasmussen (2007) demonstrated new nitration protocols for efficient synthesis of 2,5-dihalo-3,4-dinitrothiophenes, leading to the crystallization and structural characterization of these compounds (Wen & Rasmussen, 2007).
Molecular Memory Device Research:
- An analysis by Seminario et al. (2002) of a dinitro-based molecular device revealed well-defined charge states, suggesting potential as a molecular memory with characteristics distinct from nitroamino devices (Seminario, Zacarías, & Derosa, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dinitrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)10-5-9-6-11(18(21)22)8-15-13-4-2-1-3-12(13)14(7-10)16(9)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUTUBIMUQTECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=CC(=CC2=C43)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145195 | |
| Record name | Fluoranthene, 2,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitrofluoranthene | |
CAS RN |
102493-21-0 | |
| Record name | Fluoranthene, 2,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 2,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




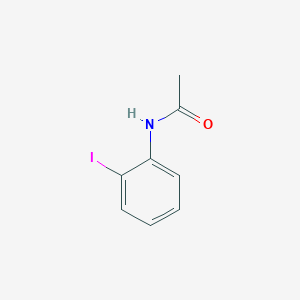
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)


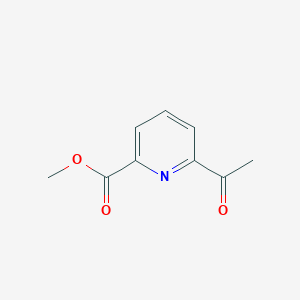
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
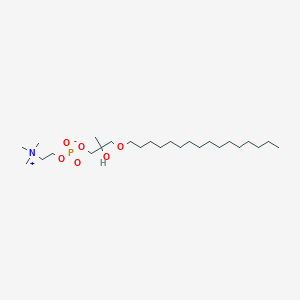
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
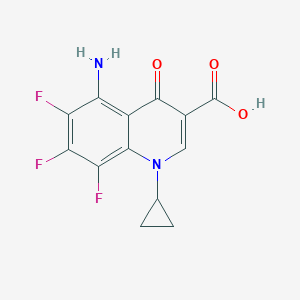
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
